2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines several functional groups and rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and triazole rings.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and palladium catalysts for coupling reactions are frequently used.
Major Products: The major products depend on the type of reaction, but typically include various substituted derivatives of the original compound.
Scientific Research Applications
2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with pyrazole and triazole rings, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazoles
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of cyclopropyl and trifluoromethyl groups in 2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21F3N6S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C21H21F3N6S/c1-10-3-6-13-15(7-10)31-20-17(13)19-26-18(28-29(19)9-25-20)11(2)30-14(12-4-5-12)8-16(27-30)21(22,23)24/h8-12H,3-7H2,1-2H3 |
InChI Key |
QVNZNBZUAXDXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C(C)N5C(=CC(=N5)C(F)(F)F)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.